molecular formula C16H23BrN4O2 B2889801 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide CAS No. 2380142-84-5

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide

Cat. No.: B2889801
CAS No.: 2380142-84-5
M. Wt: 383.29
InChI Key: NZMOZZFPGJYJPP-UHFFFAOYSA-N
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Description

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a bromopyrimidine moiety linked to a piperidine ring, which is further connected to a cyclohexyl group and a carboxamide functional group. The presence of these diverse functional groups allows the compound to participate in a variety of chemical reactions and makes it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide typically involves multiple steps, starting from readily available precursors. One common method involves the nucleophilic substitution reaction of 5-bromopyrimidine with a suitable piperidine derivative. The reaction conditions often include the use of a base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) to facilitate the substitution reaction .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to enhance reaction efficiency and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include bases like potassium tert-butoxide, oxidizing agents such as hydrogen peroxide, and reducing agents like lithium aluminum hydride. The reactions are typically carried out under controlled temperatures and in inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted pyrimidine derivatives, while oxidation reactions can produce corresponding N-oxides .

Scientific Research Applications

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyrimidine moiety can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The piperidine ring and carboxamide group contribute to the overall binding affinity and specificity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[(5-bromopyrimidin-2-yl)oxy]-N-cyclohexylpiperidine-1-carboxamide is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and interact with various biological targets. This versatility makes it a valuable compound for research and industrial applications .

Properties

IUPAC Name

4-(5-bromopyrimidin-2-yl)oxy-N-cyclohexylpiperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23BrN4O2/c17-12-10-18-15(19-11-12)23-14-6-8-21(9-7-14)16(22)20-13-4-2-1-3-5-13/h10-11,13-14H,1-9H2,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NZMOZZFPGJYJPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NC(=O)N2CCC(CC2)OC3=NC=C(C=N3)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23BrN4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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